molecular formula C15H9ClO3 B106443 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 15485-81-1

3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

Cat. No. B106443
CAS RN: 15485-81-1
M. Wt: 272.68 g/mol
InChI Key: CAMGISMGOXUYFB-UHFFFAOYSA-N
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Description

The compound "3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one" is a synthetic flavonoid derivative characterized by the presence of a 4H-chromen-4-one core structure and a chlorophenyl group. Flavonoids are a class of compounds known for their diverse biological activities, and the introduction of chlorine atoms can significantly alter their chemical and biological properties .

Synthesis Analysis

The synthesis of chlorophenyl chromenone derivatives typically involves cyclization reactions. For instance, the title compound in paper was obtained by cyclizing 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. Similarly, other related compounds have been synthesized using various starting materials and cyclization methods, such as the reaction of 3-acetyl-4-hydroxy coumarin with aromatic aldehydes in the presence of a catalytic amount of piperidine , or by a one-pot, three-component synthesis involving 3-(2-bromoacetyl)-2H-chromen-2-one, primary amines, and phenyl isothiocyanates .

Molecular Structure Analysis

The molecular structure of chlorophenyl chromenones is characterized by the orientation of the chlorophenyl ring with respect to the chromen-4-one skeleton. For example, in paper , the 4-chlorophenyl ring is twisted at an angle of 11.54° relative to the chromen-4-one skeleton. The crystal structures of related compounds have been determined, revealing details such as cell constants, space group, and intermolecular interactions like hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

Chlorophenyl chromenones can undergo various chemical reactions, including coordination with metal ions to form complexes , photo-reorganization to produce angular pentacyclic or tetracyclic compounds , and redox processes as indicated by electrochemical studies . These reactions can lead to the formation of new compounds with potentially different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl chromenones are influenced by their molecular structure. The presence of halogen atoms and the chromenone core contribute to properties such as solubility, melting point, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as the formation of dimers through weak Cl⋯Cl interactions and the arrangement of molecules in the crystal lattice . The spectroscopic data, including IR, UV-vis, NMR, and mass spectrometry, are essential for characterizing these compounds and confirming their structures .

Safety And Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing .

Future Directions

The study of chromenone derivatives is an active area of research due to their diverse biological activities. Future research could explore the synthesis of new derivatives, their biological activity, and their potential applications in medicinal chemistry .

properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMGISMGOXUYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417388
Record name 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one

CAS RN

15485-81-1
Record name 3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15485-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Miao, H Cui, J Jin, F Lai, H Wenb, X Zhangb… - researchgate.net
General: All the solvents and chemicals were purchased from commercial sources: Sigma-Aldrich Chemical Co., Beijing Ou-he Reagents Co.. Some of flavones and isoflavones were …
Number of citations: 0 www.researchgate.net
AT Satsangi, P Yadav… - Journal of Applied …, 2023 - journals.ansfoundation.org
Mycobacterium tuberculosis (MTB) causes TB disease and millions of deaths are reported every year. Drug resistance TB and its complex treatment is a big problem worldwide. The …
Number of citations: 2 journals.ansfoundation.org
连孟强, 刘娅琛, 郭春燕 - … of Hebei University of Science & …, 2022 - search.ebscohost.com
English In order to solve the problem of insufficient antitumor activity of natural daidzein (DAI), the 4'and 7 positions of DAI were modified. Firstly, 3-(4-chlorophenyl)-7-hydroxy-4H-…
Number of citations: 2 search.ebscohost.com

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